

theoretical vs experimental properties of 1,4-Dibutylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Dibutylbenzene

Cat. No.: B074798

[Get Quote](#)

An In-depth Technical Guide to the Theoretical and Experimental Properties of **1,4-Dibutylbenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibutylbenzene is an aromatic hydrocarbon characterized by a central benzene ring substituted with two butyl groups at the para positions. This substitution pattern significantly influences the molecule's physicochemical properties, making it a subject of interest in organic synthesis, materials science, and as a potential building block in drug development. The interplay between theoretical predictions and experimental validation is crucial for a comprehensive understanding of any chemical entity. This guide provides an in-depth analysis of **1,4-dibutylbenzene**, contrasting its computationally predicted properties with empirically determined data. We will primarily focus on the n-butyl isomer, while also drawing comparisons with the sterically hindered tert-butyl isomer, for which extensive data is also available.

This document is structured to provide a holistic view, beginning with the foundational molecular structure, delving into a comparative analysis of theoretical and experimental data, outlining detailed experimental protocols for its synthesis and characterization, and concluding with essential safety information. The objective is to equip researchers with the fundamental knowledge and practical insights required for the effective application of **1,4-dibutylbenzene** in their work.

Molecular Structure and Isomerism

The molecular formula for **1,4-dibutylbenzene** is C₁₄H₂₂. The arrangement of the two butyl groups on the benzene ring leads to three possible constitutional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The para isomer, being the most symmetrical, is often the target of specific synthetic routes. Furthermore, the butyl group itself has four isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl. This guide focuses on 1,4-di-n-butylbenzene and its comparison with 1,4-di-tert-butylbenzene.

Caption: Molecular structure of 1,4-di-n-butylbenzene.

Theoretical vs. Experimental Properties: A Comparative Analysis

The synergy between computational chemistry and empirical experimentation provides a powerful framework for chemical characterization. Theoretical models can predict a range of properties, offering initial insights and guiding experimental design, while experimental data serves to validate and refine these models.

Physicochemical Properties

The following table compares the computationally predicted and experimentally determined physicochemical properties of both 1,4-di-n-butylbenzene and 1,4-di-tert-butylbenzene.

Property	1,4-di-n-butylbenzene (Theoretical)	1,4-di-n-butylbenzene (Experimental)	1,4-di-tert-butylbenzene (Theoretical)	1,4-di-tert-butylbenzene (Experimental)
Molecular Weight	190.32 g/mol	190.32 g/mol [1]	190.32 g/mol [2]	190.32 g/mol [3]
Melting Point	Joback Calculated: Not available	-	Joback Calculated: Not available	76-78 °C [3] [4]
Boiling Point	Joback Calculated: Not available	246.7 °C at 760 mmHg [5]	Joback Calculated: Not available	236 °C [3] [4]
Density	-	0.855 g/cm³ [5]	-	0.985 g/cm³ [3] [4]
logP (Octanol/Water)	Crippen Calculated: 4.372 [6]	-	XLogP3-AA: 5.3 [2]	-
Vapor Pressure	-	0.0419 mmHg at 25°C [5]	-	0.0744 mmHg at 25°C [3]
Refractive Index	-	1.485 [5]	1.4955 (estimate) [3] [4]	-

The data reveals a close correlation for properties like molecular weight, which is expected. For thermodynamic properties like boiling point, the sterically bulkier tert-butyl groups in 1,4-di-tert-butylbenzene lead to a more compact, symmetrical structure, resulting in a higher melting point and lower boiling point compared to the linear chains of 1,4-di-n-butylbenzene. The difference in the octanol/water partition coefficient (logP) highlights the increased lipophilicity of the tert-butyl isomer.

Spectroscopic Properties

Spectroscopy provides a detailed fingerprint of a molecule's structure. Below is a comparison of expected (theoretical) and observed (experimental) spectroscopic data.

¹H NMR Spectroscopy

- 1,4-di-n-butylbenzene (Predicted):
 - Aromatic protons: A singlet around 7.1 ppm due to the symmetrical para-substitution.
 - Benzylic protons (-CH₂-Ar): A triplet around 2.6 ppm.
 - Methylene protons (-CH₂-): Multiplets between 1.3-1.6 ppm.
 - Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.
- 1,4-di-tert-butylbenzene (Experimental):
 - Aromatic protons: A singlet is observed.[7]
 - tert-butyl protons: A singlet is observed due to the equivalence of the nine protons.[7]

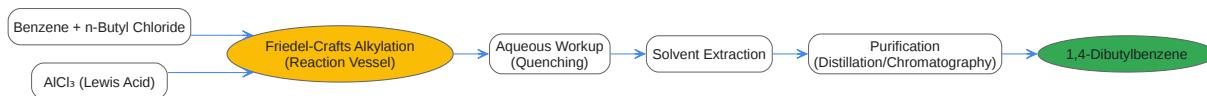
¹³C NMR Spectroscopy

- 1,4-di-n-butylbenzene (Predicted):
 - Four aromatic carbon signals due to symmetry.
 - Four aliphatic carbon signals for the n-butyl chain.
- 1,4-di-tert-butylbenzene (Experimental):
 - Spectra are available, showing the expected limited number of signals due to the high symmetry of the molecule.[8]

Infrared (IR) Spectroscopy

- Theoretical Predictions for para-disubstituted alkylbenzenes:
 - C-H stretching (aromatic): ~3000-3100 cm⁻¹
 - C-H stretching (aliphatic): ~2850-2960 cm⁻¹[9]
 - C=C stretching (aromatic ring): ~1600 cm⁻¹ and ~1500 cm⁻¹

- C-H out-of-plane bending for para-substitution: A strong band at ~800-840 cm⁻¹[9]
- Experimental Data:
 - Experimental IR spectra for both 1,4-di-n-butylbenzene and 1,4-di-tert-butylbenzene are available and confirm these characteristic absorption bands.[1][10][11]


Mass Spectrometry

- 1,4-di-n-butylbenzene (Predicted):
 - Molecular Ion (M⁺): m/z = 190
 - Major fragmentation would be a benzylic cleavage to lose a propyl radical (C₃H₇), resulting in a base peak at m/z = 147.
- 1,4-di-tert-butylbenzene (Experimental):
 - Molecular Ion (M⁺): m/z = 190.[2]
 - A prominent peak at m/z = 175, corresponding to the loss of a methyl group (CH₃), is observed.[2] Another significant peak is seen at m/z = 57, representing the tert-butyl cation.[2]

Synthesis and Experimental Protocols

The most common method for synthesizing 1,4-dialkylbenzenes is the Friedel-Crafts alkylation. [12] This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide or alkene with an aromatic ring in the presence of a Lewis acid catalyst.

Workflow for Friedel-Crafts Alkylation

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1,4-dibutylbenzene**.

Protocol for Synthesis of 1,4-di-tert-butylbenzene

This protocol is adapted from established procedures for Friedel-Crafts alkylation.[\[13\]](#)[\[14\]](#)

Materials:

- tert-butylbenzene
- tert-butyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Ice/sodium chloride bath
- 10% Sodium hydroxide solution
- Methanol for recrystallization
- Apparatus for working under moisture-exclusion conditions

Procedure:

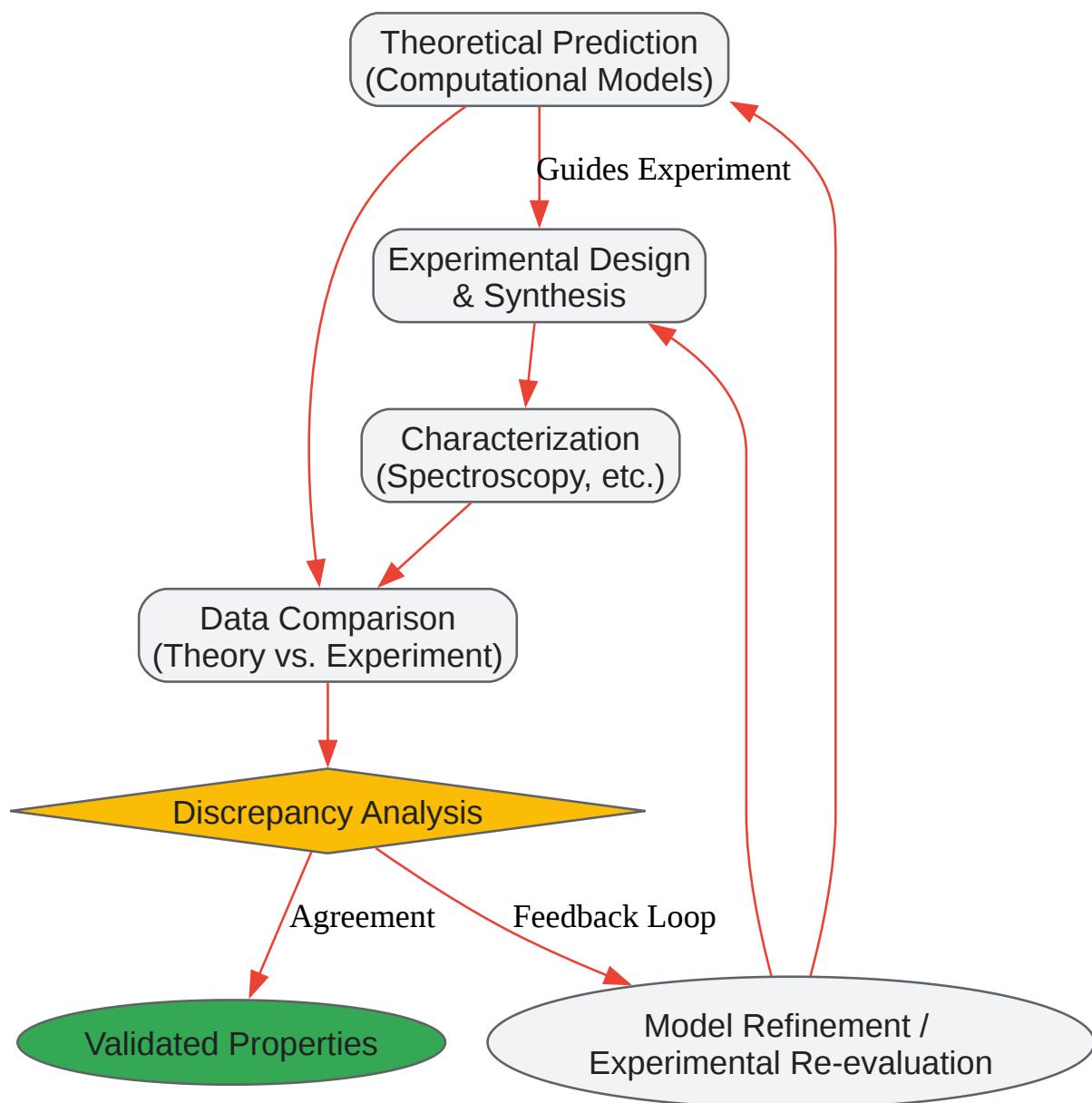
- Set up a dry three-neck flask equipped with a magnetic stirrer, an internal thermometer, and a nitrogen inlet.
- Charge the flask with tert-butylbenzene and tert-butyl chloride.
- Cool the mixture to 0°C using an ice/salt bath.
- Under vigorous stirring, add anhydrous aluminum chloride in small portions, maintaining the temperature at 0°C. The addition of the Lewis acid catalyst is exothermic and must be controlled.
- After the addition is complete, allow the reaction to proceed at 0°C. The formation of the 1,4-isomer is kinetically favored and will precipitate from the reaction mixture, preventing further

alkylation.[13]

- Upon completion, the reaction is quenched by carefully adding it to ice water.
- The organic layer is separated, washed with a dilute sodium hydroxide solution, and then with water.
- The organic solvent is removed using a rotary evaporator.
- The crude product is purified by recrystallization from methanol to yield pure 1,4-di-tert-butylbenzene as a white crystalline solid.[14]

Protocol for Spectroscopic Analysis

NMR Sample Preparation:


- Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Ensure the solid is fully dissolved.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy (ATR):

- Place a small amount of the solid product directly onto the crystal of an ATR-FTIR spectrometer.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

The Logic of Scientific Validation

The process of comparing theoretical predictions with experimental results is a cornerstone of scientific integrity. This self-validating system ensures the robustness of our understanding of a molecule's behavior.

[Click to download full resolution via product page](#)

Caption: The iterative process of theoretical prediction and experimental validation.

Safety and Handling

Based on available Safety Data Sheets (SDS), 1,4-di-tert-butylbenzene requires careful handling.[15][16][17]

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[15][16]
- Handling: Use with adequate ventilation to minimize dust generation and accumulation. Wash hands thoroughly after handling.[15][17]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[15][16]
- Hazards: May cause eye, skin, and respiratory tract irritation.[15] It is also classified as hazardous to the aquatic environment with long-lasting effects.[4][16]

Conclusion

This technical guide has provided a comprehensive comparison of the theoretical and experimental properties of **1,4-dibutylbenzene**, with a particular focus on the n-butyl and tert-butyl isomers. The analysis demonstrates a strong congruence between computational predictions and empirical data, reinforcing the value of an integrated approach in chemical research. The discrepancies observed, particularly in thermodynamic properties, underscore the influence of molecular structure and intermolecular forces, which can be rationalized through established chemical principles. The detailed protocols for synthesis and analysis serve as a practical resource for researchers. Ultimately, the rigorous cycle of prediction, experimentation, and validation is indispensable for advancing our understanding and application of complex organic molecules in science and industry.

References

- Benchchem. Synthesis of 1,4-di(butan-2-yl)benzene: A Technical Guide.
- Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-di(butan-2-yl)benzene.
- Cole-Parmer. Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%.
- oc-praktikum.de. Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride.
- ChemicalBook. 1,4-Di-tert-butylbenzene(1012-72-2) 1H NMR spectrum.
- PubChem. 1,4-Di-tert-butylbenzene | C14H22 | CID 13895.
- PubChem. **1,4-Dibutylbenzene** | C14H22 | CID 519170.
- ChemBK. 1,4-Di-tert-butylbenzene.
- Cheméo. Chemical Properties of Benzene, 1,4-dibutyl (CAS 1571-86-4).

- Scribd.
- ChemicalBook.
- SpectraBase. 1,4-Di-tert-butylbenzene.
- ECHEMI.
- Chemsr. 1,4-Di-sec-butylbenzene | CAS#:1014-41-1.
- NIST. Benzene, 1,4-dibutyl-.
- ChemicalBook. 1,4-Di-tert-butylbenzene(1012-72-2)|IR1.
- Sigma-Aldrich. 1,4-Di-tert-butylbenzene 98 1012-72-2.
- ChemicalBook. 1,4-Di-tert-butylbenzene | 1012-72-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzene, 1,4-dibutyl [webbook.nist.gov]
- 2. 1,4-Di-tert-butylbenzene | C14H22 | CID 13895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 1,4-Di-tert-butylbenzene | 1012-72-2 [chemicalbook.com]
- 5. 1,4-Di-sec-butylbenzene | CAS#:1014-41-1 | Chemsr [chemsrc.com]
- 6. Benzene, 1,4-dibutyl (CAS 1571-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1,4-Di-tert-butylbenzene(1012-72-2) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,4-Dibutylbenzene | C14H22 | CID 519170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,4-Di-tert-butylbenzene(1012-72-2) IR Spectrum [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. scribd.com [scribd.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [theoretical vs experimental properties of 1,4-Dibutylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074798#theoretical-vs-experimental-properties-of-1-4-dibutylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com